molecular formula C12H14ClNO2 B7515457 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one

1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one

Cat. No. B7515457
M. Wt: 239.70 g/mol
InChI Key: ROPLIBBCPBECJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one, also known as ACP-105, is a non-steroidal selective androgen receptor modulator (SARM) that has potential applications in the field of scientific research. ACP-105 is a synthetic compound that selectively binds to androgen receptors in the body, leading to the activation of anabolic pathways and the promotion of muscle growth and bone density. In

Mechanism of Action

1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one selectively binds to androgen receptors in the body, leading to the activation of anabolic pathways and the promotion of muscle growth and bone density. Unlike traditional anabolic steroids, which can have negative side effects on the liver and prostate, 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one is selective in its binding and does not have these negative effects.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one has been shown to increase muscle mass and bone density in animal models, making it a promising candidate for the development of treatments for muscle wasting and bone loss. 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one has also been shown to have a positive effect on insulin sensitivity, which could have potential applications in the treatment of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One advantage of 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one is its selectivity in binding to androgen receptors, which reduces the risk of negative side effects associated with traditional anabolic steroids. However, 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one is a relatively new compound, and more research is needed to fully understand its potential applications and limitations in the field of scientific research.

Future Directions

There are several potential future directions for research on 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one. One area of interest is the development of treatments for muscle wasting and bone loss, particularly in elderly populations. 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one could also have potential applications in the treatment of type 2 diabetes, as it has been shown to improve insulin sensitivity. Further research is needed to fully understand the mechanism of action and potential applications of 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one in the field of scientific research.

Synthesis Methods

The synthesis of 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one involves a multistep process that begins with the reaction of 3-chlorophenol with epichlorohydrin to form 3-chloroglycidol. The resulting product is then reacted with azetidine to form 1-(azetidin-1-yl)-3-chloropropan-2-ol. Finally, the compound is reacted with 3-chlorophenylboronic acid in the presence of a palladium catalyst to form 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one.

Scientific Research Applications

1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one has potential applications in the field of scientific research, particularly in the study of androgen receptor signaling pathways and the development of treatments for muscle wasting and bone loss. 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one has been shown to selectively activate androgen receptors in muscle and bone tissue, leading to an increase in muscle mass and bone density. This makes it a promising candidate for the development of treatments for conditions such as osteoporosis and sarcopenia.

properties

IUPAC Name

1-(azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-9(12(15)14-6-3-7-14)16-11-5-2-4-10(13)8-11/h2,4-5,8-9H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPLIBBCPBECJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC1)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one

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